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Compound of Interest

Compound Name:
5-Bromo-4-chloro-2-

methoxypyridine

Cat. No.: B1592855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic profile of 5-Bromo-4-chloro-2-
methoxypyridine (CAS Number: 851607-27-7), a substituted pyridine derivative of interest in

synthetic and medicinal chemistry. Due to the limited availability of comprehensive

experimental spectra in the public domain, this document presents available experimental data

alongside predicted spectroscopic characteristics derived from established principles and

comparative analysis with analogous structures. The methodologies for acquiring such data are

also detailed to empower researchers in their own analytical endeavors.

Molecular Structure and Spectroscopic Overview
5-Bromo-4-chloro-2-methoxypyridine is a polysubstituted aromatic heterocycle. The

arrangement of a bromine atom, a chlorine atom, and a methoxy group on the pyridine ring

gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures.

Understanding these signatures is paramount for confirming the identity and purity of the

compound in research and development settings. The primary analytical techniques for

structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS)—provide complementary information about the

molecule's framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-Bromo-4-chloro-2-methoxypyridine, both ¹H and ¹³C NMR are

essential for structural confirmation.

¹H NMR Spectroscopy: Experimental Data
The proton NMR spectrum provides information about the number, environment, and

connectivity of hydrogen atoms in a molecule. For 5-Bromo-4-chloro-2-methoxypyridine, two

distinct signals are expected: one for the aromatic protons on the pyridine ring and another for

the protons of the methoxy group.

Experimental ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.34 Singlet 1H H-6

~6.84 Singlet 1H H-3

~3.97 Singlet 3H -OCH₃

Solvent: CDCl₃, 300 MHz. Data sourced from ChemicalBook.[1]

Interpretation and Rationale:

The pyridine ring has two remaining protons at positions 3 and 6. The electron-withdrawing

effects of the nitrogen atom and the halogen substituents deshield these protons, causing

them to appear in the downfield region of the spectrum.

The methoxy (-OCH₃) group is an electron-donating group, and its protons are not directly

attached to the aromatic ring, hence they appear more upfield as a sharp singlet.

¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into

their chemical environment. While experimental data is not readily available, the chemical shifts

can be predicted based on the substituent effects.
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Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment Rationale

~164 C-2
Attached to electronegative

nitrogen and oxygen.

~150 C-6
Influenced by the ring nitrogen

and adjacent bromine.

~145 C-4
Attached to electronegative

chlorine.

~115 C-5 Attached to bromine.

~110 C-3
Shielded relative to other ring

carbons.

~54 -OCH₃
Typical range for a methoxy

carbon.

Causality Behind Predictions:

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of adjacent

atoms and resonance effects. The carbons directly bonded to the heteroatoms (C-2, C-4) are

expected to be the most deshielded and thus appear at the lowest field. The carbon bearing the

bromine (C-5) will also be significantly downfield. The methoxy carbon (-OCH₃) is the most

shielded and appears upfield.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

determination.

Sample Preparation:

Weigh 5-10 mg of purified 5-Bromo-4-chloro-2-methoxypyridine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a 5 mm NMR tube.
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Ensure the solution is homogeneous. Sonication may be used to aid dissolution.

¹H NMR Data Acquisition (400 MHz Spectrometer):

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64 (adjust for optimal signal-to-noise)

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm).[2]

¹³C NMR Data Acquisition (100 MHz Spectrometer):

Pulse Sequence: Proton-decoupled.

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-10 seconds

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[2]

Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at

77.16 ppm).[2]
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Sample Preparation

Data Acquisition

Data Processing

Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent Transfer to NMR Tube Place in NMR Spectrometer

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Process FID (FT, Phasing, Baseline Correction) Reference Spectra Integrate & Pick Peaks

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Predicted Data
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H stretch Aromatic C-H

~2950, 2850 C-H stretch Aliphatic C-H (-OCH₃)

~1600-1450 C=C and C=N stretch Pyridine ring

~1250 C-O stretch Aryl-O-CH₃

~1100-1000 C-Cl stretch Aryl-Cl

~700-600 C-Br stretch Aryl-Br

Rationale for Predictions:

The predicted IR spectrum is based on the characteristic absorption frequencies of the

functional groups present in 5-Bromo-4-chloro-2-methoxypyridine. The aromatic C-H
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stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are

found just below 3000 cm⁻¹. The pyridine ring vibrations (C=C and C=N stretching) typically

result in a series of bands in the 1600-1450 cm⁻¹ region. The C-O, C-Cl, and C-Br stretching

vibrations are expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Predicted Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its elemental composition and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Interpretation Relative Abundance

221/223/225 [M]⁺ (Molecular Ion) High

206/208/210 [M - CH₃]⁺ Moderate

193/195/197 [M - CO]⁺ Low

142/144 [M - Br]⁺ Moderate

113 [M - Br - Cl]⁺ Low

Trustworthiness Through Isotopic Patterns:

The most telling feature in the mass spectrum of this compound will be the isotopic pattern of

the molecular ion.[2] The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1

ratio) will result in a characteristic cluster of peaks for the molecular ion [M]⁺ and any fragments

containing both halogens. The expected M, M+2, and M+4 peaks will have a relative intensity

ratio of approximately 3:4:1, providing a self-validating system for the presence of both bromine

and chlorine.

Fragmentation Pathways:

Under electron ionization, the molecule is expected to fragment through characteristic

pathways, including the loss of a methyl radical from the methoxy group, elimination of carbon

monoxide, and cleavage of the carbon-halogen bonds.
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Sample Introduction & Ionization

Mass Analysis

Data Output

Introduce Sample

Ionize (e.g., EI, ESI)

Separate Ions by m/z

Detect Ions

Generate Mass Spectrum

Analyze Isotopic Patterns & Fragmentation

Click to download full resolution via product page

Caption: General workflow for Mass Spectrometry analysis.

Conclusion
The structural characterization of 5-Bromo-4-chloro-2-methoxypyridine relies on a

synergistic application of NMR, IR, and MS techniques. While a complete set of experimental

data is not widely published, the available ¹H NMR data, combined with well-established
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spectroscopic principles, allows for a confident prediction of the compound's full spectroscopic

profile. This guide provides researchers with the foundational knowledge and practical

protocols to verify the identity and purity of this important chemical building block, ensuring the

integrity of their scientific investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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